3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, didodecyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, didodecyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a difluoromethoxy phenyl group, and didodecyl ester chains. Its multifaceted structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, didodecyl ester typically involves multiple steps. One common method includes the esterification of 3,5-pyridinedicarboxylic acid with didodecyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Another approach involves the use of 2,6-dimethylpyridine-3,5-dicarboxylic acid as a starting material, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and esterification to introduce the difluoromethoxy phenyl group and didodecyl ester chains .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, didodecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, didodecyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, didodecyl ester involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s unique structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its difluoromethoxy phenyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-pyridinedicarboxylic acid: Known for its strong complexation properties with metal ions and potential use in chelation therapy.
4-Hydroxy-1-methyl-3,5-pyridinedicarboxylic acid: Similar to the above compound but with a methyl group, enhancing its stability and complexation strength.
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, didodecyl ester stands out due to its difluoromethoxy phenyl group and didodecyl ester chains, which impart unique chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
117632-00-5 |
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Molecular Formula |
C40H63F2NO5 |
Molecular Weight |
675.9 g/mol |
IUPAC Name |
didodecyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C40H63F2NO5/c1-5-7-9-11-13-15-17-19-21-25-29-46-38(44)35-31(3)43-32(4)36(37(35)33-27-23-24-28-34(33)48-40(41)42)39(45)47-30-26-22-20-18-16-14-12-10-8-6-2/h23-24,27-28,37,40,43H,5-22,25-26,29-30H2,1-4H3 |
InChI Key |
MECZMBWWTDXHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCCCCCCCCCCC)C)C |
Origin of Product |
United States |
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